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13-deoxyvirginiamycin M1 - 118693-65-5

13-deoxyvirginiamycin M1

Catalog Number: EVT-1509154
CAS Number: 118693-65-5
Molecular Formula: C7H5BrF2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

13-deoxyvirginiamycin M1 is a derivative of virginiamycin, which is a class of streptogramin antibiotics produced by the bacterium Streptomyces virginiae. This compound, specifically, is part of a group of antibiotics that exhibit significant antibacterial properties through their action on bacterial protein synthesis. Virginiamycin M1 and its components are often utilized in scientific research, particularly in microbiology and pharmacology, due to their potent effects against various bacterial strains.

Source and Classification

13-deoxyvirginiamycin M1 is derived from virginiamycin, which consists of two main components: virginiamycin M1 and virginiamycin S1. These components belong to different groups within the streptogramin class—group A and group B, respectively. The primary source of these compounds is the Streptomyces species, which are known for producing a wide array of bioactive secondary metabolites, including antibiotics .

Synthesis Analysis

The synthesis of 13-deoxyvirginiamycin M1 can be achieved through several methods:

  1. Reduction Method: One common approach involves the reduction of the tosylhydrazone derivative of virginiamycin S using sodium cyanoborohydride. This reaction yields deoxyvirginiamycin S, which can then be further processed to obtain 13-deoxyvirginiamycin M1 .
  2. Cyclization Techniques: Another method involves creating cyclic hexapeptides followed by coupling with 3-hydroxypicolinic acid. This technique allows for the formation of various derivatives, including those leading to virginiamycin S and subsequently to its deoxy derivatives.

These methods highlight the complexity and specificity required in synthesizing this compound, emphasizing the need for careful control over reaction conditions to achieve desired yields and purity.

Molecular Structure Analysis

The molecular structure of 13-deoxyvirginiamycin M1 is characterized by its unique arrangement of amino acids and other functional groups that contribute to its biological activity. The compound typically features:

  • A cyclic hexapeptide backbone.
  • Various functional groups including hydroxyl and picolinic acid moieties.

The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

13-deoxyvirginiamycin M1 participates in several chemical reactions that are crucial for its biological function:

  • Peptidyl Transferase Inhibition: The primary reaction involves the inhibition of peptidyl transferase, an essential enzyme in protein synthesis that facilitates peptide bond formation between amino acids.
  • Binding Interactions: The compound also interacts with ribosomal RNA, affecting the binding of aminoacyl-tRNA to the ribosome, which is critical for protein translation.

These reactions underline the compound's mechanism of action as an antibiotic.

Mechanism of Action

The mechanism by which 13-deoxyvirginiamycin M1 exerts its antibacterial effects primarily involves:

  • Inhibition of Protein Synthesis: By targeting the peptidyl transferase activity on the 50S ribosomal subunit, 13-deoxyvirginiamycin M1 disrupts normal protein synthesis processes in bacteria. This inhibition leads to a cessation of bacterial growth and reproduction .
  • Synergistic Effects: When used in combination with virginiamycin S1, there is an enhanced inhibitory effect on bacterial growth due to their complementary actions on different stages of protein synthesis.
Physical and Chemical Properties Analysis

The physical and chemical properties of 13-deoxyvirginiamycin M1 include:

  • Molecular Formula: C₃₃H₄₃N₇O₉S
  • Molecular Weight: Approximately 685.86 g/mol
  • Solubility: It is generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under extreme pH or temperature variations.

These properties are critical for understanding how the compound behaves in biological systems and during storage .

Applications

13-deoxyvirginiamycin M1 has several important applications in scientific research:

  • Antibacterial Research: It serves as a model compound for studying mechanisms of antibiotic action and resistance.
  • Pharmacological Studies: Researchers investigate its potential therapeutic uses against resistant bacterial strains.
  • Biochemical Assays: It is employed in assays designed to study protein synthesis inhibition mechanisms.
Chemical Identity and Biosynthetic Context

Structural Classification Within Streptogramin Antibiotics

13-Deoxyvirginiamycin M1 is a derivative of virginiamycin M1 (also known as pristinamycin IIA), a group A streptogramin antibiotic. Streptogramins comprise two structurally distinct subgroups: group A (23-membered polyunsaturated macrolactones) and group B (cyclic hexadepsipeptides). These subgroups act synergistically to inhibit bacterial protein synthesis, with group A compounds binding the peptidyl transferase domain of the 50S ribosomal subunit to block aminoacyl-tRNA binding and peptide bond formation [4] [8] [10].

The core structure of virginiamycin M1 features a macrocyclic lactone ring with hydroxyl groups at C13 and C14 positions, a conjugated diene system, and a 4-dimethylamino-L-phenylalanine residue. 13-Deoxyvirginiamycin M1 (L-156,588), first identified from Streptomyces olivaceus, lacks the hydroxyl group at C13 due to reductive modification during biosynthesis [6] [9]. This structural alteration reduces hydrogen-bonding capacity but retains the antibiotic’s ability to interact with bacterial ribosomes.

Table 1: Structural Comparison of Virginiamycin M1 and 13-Deoxyvirginiamycin M1

FeatureVirginiamycin M113-Deoxyvirginiamycin M1
CAS Number21411-53-0Not assigned
Molecular FormulaC₂₈H₃₅N₃O₇C₂₈H₃₅N₃O₆
Molecular Weight525.59 g/mol509.59 g/mol
C13 ModificationHydroxyl groupHydrogen
Antibiotic ActivityStrong Gram+Moderately reduced
Bioactive RolePrimary antibioticMinor analog/metabolite

Biosynthetic Pathway in Streptomyces virginiae

The biosynthesis of virginiamycin M (VM) occurs in Streptomyces virginiae via a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway encoded within a 62-kb gene cluster. This cluster contains 19 open reading frames (ORFs), including virA (encoding a PKS-NRPS megasynthetase), virF, virG, virH, and discrete acyltransferase (virI) [5].

Key biosynthetic steps include:

  • Starter Unit Formation: Branched-chain amino acids (e.g., valine) are converted to α-keto acids by the bkdAB gene products, providing starter units for polyketide chain initiation .
  • Polyketide Chain Extension: The AT-less PKS modules (VirA, VirF, VirG, VirH) utilize malonyl-CoA and methylmalonyl-CoA extender units. The discrete acyltransferase VirI trans-loads extender units onto PKS modules .
  • β-Methylation: VirB, VirC, VirD, and VirE incorporate methyl groups via a hydroxymethylglutaryl-CoA (HMG-CoA) synthase-based reaction, forming the diene system .
  • Macrocyclization: The terminal thioesterase domain releases the linear chain and catalyzes lactonization to form the 23-membered macrolactone [7].

13-Deoxyvirginiamycin M1 arises from incomplete hydroxylation at C13, likely due to the absence or reduced activity of a cytochrome P450 monooxygenase. This step occurs post-cyclization, as evidenced by the accumulation of deoxy derivatives in S. virginiae mutants lacking hydroxylation enzymes [6].

Table 2: Key Enzymes in Virginiamycin M Biosynthesis

GeneEnzyme ClassFunctionImpact on 13-Deoxy Formation
virAPKS-NRPS hybridCore scaffold assemblyLoss abolishes VM production
virIDiscrete acyltransferaseSupplies extender units to AT-less modulesOverexpression ↑ VM yield 1.5-fold
bkdABBranched-chain keto dehydrogenaseGenerates starter unitsKnockout blocks initiation
P450oxCytochrome P450C13 hydroxylationInactivity ↑ 13-deoxyvirginiamycin M1

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Derivative Formation

Nonribosomal peptide synthetases (NRPS) enable the incorporation of non-proteinogenic amino acids into virginiamycin M1 and its derivatives. The NRPS modules within VirA activate, thioesterify, and condense amino acid precursors, notably 4-dimethylamino-L-phenylalanine, which forms a critical pharmacophore [7].

Domain Organization and Mechanism:

  • Adenylation (A) Domain: Recognizes and activates 4-dimethylamino-L-phenylalanine using ATP to form aminoacyl-AMP.
  • Peptide Carrier Protein (PCP) Domain: Tethers the activated amino acid via a phosphopantetheine arm.
  • Condensation (C) Domain: Catalyzes peptide bond formation between the aminoacyl-PCP and the growing polyketide chain [7].

For 13-deoxyvirginiamycin M1, the NRPS machinery remains identical to that of virginiamycin M1. However, precursor availability and tailoring enzyme kinetics influence derivative abundance. Mutasynthesis studies in E. coli demonstrate that feeding non-native phenylalanine analogs shifts NRPS substrate specificity, yielding "unnatural" deoxy derivatives [6] [7]. Additionally, mutations in the vir cluster’s hydroxylation module (e.g., P450ox knockout) increase 13-deoxyvirginiamycin M1 accumulation by preventing C13 oxidation [6].

Engineering Implications:The modularity of NRPS-PKS systems allows targeted domain swaps to alter substrate specificity. Hybrid enzymes incorporating heterologous A domains can generate novel deoxy derivatives, though challenges include:

  • Suboptimal inter-domain communication limiting catalytic efficiency [7].
  • Gatekeeping by condensation (C) domains rejecting non-native substrates [7].

Properties

CAS Number

118693-65-5

Product Name

13-deoxyvirginiamycin M1

Molecular Formula

C7H5BrF2

Synonyms

13-deoxyvirginiamycin M1

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